molecular formula C8H18N2O B8308606 3-(N-ethyl-N-methyl-aminomethyl)-3-hydroxy-pyrrolidine

3-(N-ethyl-N-methyl-aminomethyl)-3-hydroxy-pyrrolidine

Cat. No. B8308606
M. Wt: 158.24 g/mol
InChI Key: KECHDFKNKFKWMH-UHFFFAOYSA-N
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Patent
US05453422

Procedure details

1.8 g (93 mmol) 1-benzyl-3-ethylaminomethyl-3-hydroxy-pyrrolidine (according to example Ca) are dissolved in a mixture of 9.5 g formic acid and 8.5 g 37% proof aqueous formaldehyde solution. The mixture is stirred at 80° C. for 4 hours. The solvents are removed in vacuo, the residue is taken up in water, and the pH is adjusted alkaline with potassium carbonate. The reaction mixture is then extracted with chloroforme, and the organic phase is dried with potassium carbonate. After filtration the organic solvent is removed in vacuo and the residue is destilled.
Name
1-benzyl-3-ethylaminomethyl-3-hydroxy-pyrrolidine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:14][NH:15][CH2:16][CH3:17])([OH:13])[CH2:9]1)C1C=CC=CC=1.[CH2:18]=O>C(O)=O>[CH2:16]([N:15]([CH2:14][C:10]1([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]1)[CH3:18])[CH3:17]

Inputs

Step One
Name
1-benzyl-3-ethylaminomethyl-3-hydroxy-pyrrolidine
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(O)CNCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
9.5 g
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted with chloroforme
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with potassium carbonate
FILTRATION
Type
FILTRATION
Details
After filtration the organic solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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